2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide
Description
Molecular Architecture and Stereochemical Configuration
The fundamental molecular architecture of 2,3,4-tri-O-acetyl-D-arabinopyranosyl bromide is characterized by a pyranose ring system with three acetyl protecting groups and a bromide substituent at the anomeric position. The molecular formula C₁₁H₁₅BrO₇ corresponds to a molecular weight of 339.14 g/mol, representing a pentose sugar derivative with significant structural modifications.
The stereochemical configuration of this compound exhibits distinct characteristics depending on the anomeric form. In the alpha-D-arabinopyranosyl configuration, the bromide atom occupies an axial position relative to the pyranose ring, while the acetyl groups are positioned at the 2, 3, and 4 carbon positions. The stereochemical designations follow the systematic nomenclature where the compound can be described as 2R,3S,4R,5R-2-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate, indicating the specific spatial arrangement of substituents around the ring system.
The three-dimensional molecular geometry demonstrates the characteristic chair conformation of the pyranose ring, which provides optimal stability through minimization of steric interactions. The acetyl groups adopt conformations that reduce unfavorable interactions while maintaining appropriate bond angles and distances. The bromide substituent at the anomeric carbon represents the most reactive site in the molecule, serving as an excellent leaving group in nucleophilic substitution reactions.
Detailed structural analysis reveals that the sugar ring maintains the typical 4C₁ conformation observed in most pyranose derivatives. This conformational preference is driven by the minimization of 1,3-diaxial interactions and the optimization of bond angles within the ring system. The acetyl protecting groups contribute to the overall molecular stability while modulating the electronic properties of the sugar ring through their electron-withdrawing characteristics.
Properties
IUPAC Name |
(4,5-diacetyloxy-6-bromooxan-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO7/c1-5(13)17-8-4-16-11(12)10(19-7(3)15)9(8)18-6(2)14/h8-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNRQUICFRHQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393101 | |
| Record name | 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113889-50-2 | |
| Record name | 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide typically involves the acetylation of D-arabinose followed by bromination. The process begins with the protection of the hydroxyl groups of D-arabinose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of 2,3,4-Tri-O-acetyl-D-arabinose. The next step involves the bromination of the protected sugar using hydrobromic acid or a brominating agent like phosphorus tribromide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in acetylation and deacetylation reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or thiourea.
Acetylation/Deacetylation: Acetylation can be performed using acetic anhydride and a base like pyridine, while deacetylation can be achieved using basic conditions such as sodium methoxide in methanol.
Major Products:
Substitution Reactions: The major products are typically azido or thiol derivatives of the sugar.
Deacetylation: The major product is D-arabinose.
Scientific Research Applications
Chemistry
- Synthesis of Complex Carbohydrates : It serves as an intermediate in the synthesis of glycosides and oligosaccharides, facilitating the construction of complex carbohydrate structures essential for various biological functions.
- Reactivity Studies : The compound is used to explore substitution reactions due to its electrophilic nature, contributing to the understanding of reaction mechanisms in carbohydrate chemistry.
Biology
- Preparation of Biologically Active Molecules : It is employed in synthesizing antiviral and anticancer agents. For instance, derivatives of this compound have shown enhanced activity against various viral strains when attached to other molecular frameworks .
- Glycosylation Reactions : It participates in glycosylation processes that are crucial for producing glycoproteins and glycolipids, which play vital roles in cell recognition and signaling .
Medicine
- Pharmaceutical Development : The compound is utilized in developing drug delivery systems and pharmaceuticals targeting specific diseases. Its ability to modify bioactive molecules enhances their therapeutic efficacy.
- Antiviral Agents : Research indicates that compounds derived from 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide exhibit promising antiviral properties against pathogens like HSV-1 and HCVcc .
Industry
- Specialty Chemicals Production : It finds applications in producing specialty chemicals used in various industrial processes, including the synthesis of surfactants and emulsifiers.
Case Studies
-
Antiviral Activity Enhancement :
A study demonstrated that attaching sugar moieties from this compound to thiophene derivatives significantly increased their antiviral activity against several viruses. Compounds derived from this sugar showed up to an 86.7% reduction in viral titers during assays . -
Synthesis of Glycosyl Amides :
Research involving the conversion of this compound into β-glycosyl amides highlighted its utility in synthesizing complex glycosidic structures necessary for drug development. The reactions yielded high percentages of desired products within short reaction times .
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide involves its role as an electrophile in substitution reactions. The bromine atom is highly reactive and can be readily displaced by nucleophiles, facilitating the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to introduce functional groups into the sugar molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The reactivity and stability of acetylated glycosyl bromides depend on sugar stereochemistry, protecting groups, and ring conformation. Below is a comparative analysis with structurally related compounds:
Key Differences
Sugar Backbone: Arabinopyranose vs. Ribopyranose: The arabinose configuration (C2 and C3 hydroxyls in cis orientation) enhances nucleophilic displacement at C1 compared to ribose derivatives, which exhibit different steric constraints . Pyranose vs. Furanose: Furanosyl bromides (e.g., 2,3,5-tri-O-benzoyl-D-arabinofuranosyl bromide) have a five-membered ring, altering reactivity and substrate specificity in glycosylation .
Protecting Groups: Acetyl vs. Benzoyl: Acetyl groups (smaller, electron-withdrawing) increase anomeric leaving group ability compared to bulky benzoyl groups, which hinder reaction rates but improve stability .
Stability: The addition of CaCO₃ in this compound neutralizes HBr byproducts, preventing acid-catalyzed degradation. Unstabilized analogs (e.g., β-L-arabinopyranosyl bromide) require stringent anhydrous conditions .
Synthetic Utility: Arabinopyranosyl bromides are preferred for rapid glycosylations in polar aprotic solvents (e.g., DCM), while benzoylated or disaccharide derivatives are used for specialized applications requiring slow kinetics .
Physicochemical Data
Biological Activity
2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide is a glycosyl bromide derivative that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This compound is primarily studied for its roles in carbohydrate chemistry and its interactions with various biological systems.
Chemical Structure and Properties
The compound features a D-arabinopyranosyl moiety with acetyl groups at the 2, 3, and 4 positions, which enhances its solubility and stability. The presence of the bromide group facilitates nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of various bioactive molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For example, studies have shown that derivatives of this compound can disrupt bacterial cell walls and inhibit essential enzymes, leading to cell lysis and death .
Cytotoxicity and Antitumor Effects
In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines. In vitro studies have indicated that it can induce apoptosis in tumor cells, suggesting a mechanism that may involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various glycosyl bromides, including this compound, revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 100-500 μg/mL for different bacterial strains .
Study 2: Cytotoxicity Assessment
Another research project focused on evaluating the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The results showed inhibition percentages ranging from 45% to 70% at concentrations between 50-100 μg/mL, indicating a promising avenue for further drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways within microbial cells.
- Cell Membrane Disruption : Its structure allows it to integrate into microbial membranes, leading to increased permeability and eventual cell death.
- Induction of Apoptosis : In cancer cells, it appears to activate pathways that lead to programmed cell death.
Data Summary Table
| Biological Activity | MIC (μg/mL) | Cytotoxicity (%) | Cancer Cell Lines |
|---|---|---|---|
| Antimicrobial (Gram-positive) | 100-500 | - | - |
| Antimicrobial (Gram-negative) | 100-500 | - | - |
| Cytotoxicity (MCF-7) | - | 45-70 | MCF-7 |
| Cytotoxicity (HCT116) | - | 49-61 | HCT116 |
| Cytotoxicity (HepG2) | - | 59-70 | HepG2 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,3,4-Tri-O-acetyl-D-arabinopyranosyl bromide, and how do reaction conditions influence yield?
- Methodology : Two primary routes are documented:
HBr/Acetic Acid Method : React tetra-O-acetyl-D-arabinopyranose with 43% HBr in glacial acetic acid and 1,2-dichloroethane at room temperature for 45 minutes. Workup involves chloroform dilution, ice-water washing, and crystallization from ether .
Perchloric Acid/Red Phosphorus Method : Use L-arabinose, acetic anhydride, perchloric acid (60%), red phosphorus, and bromine. Recrystallize from benzene/ether/light petroleum for pure product (48% yield, m.p. 136–138°C) .
- Key Variables : Reaction time, stoichiometry of HBr, and solvent polarity significantly impact crystallinity and yield. Prolonged exposure to HBr can lead to decomposition.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify acetyl group positions and anomeric configuration. Axial/equatorial protons show distinct coupling patterns (e.g., ≈ 3–4 Hz for β-configuration) .
- X-ray Crystallography : Resolves ring puckering (e.g., conformation) and anomeric trichloroacetimidate derivatives (axial orientation) .
- HRMS : Confirms molecular weight (e.g., [M+Na] peaks) and isotopic patterns for bromide validation .
Q. What safety protocols are critical when handling brominated acetylated sugars?
- Methodology :
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
- Waste Disposal : Treat solid waste (gloves, gels) via UV fluorescence checks and activated carbon filtration for liquids. Follow institutional guidelines for brominated compound disposal .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during glycosylation reactions using this bromide?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor β-selectivity via SN2 mechanisms, while less polar solvents may promote SN1 pathways with lower stereocontrol .
- Promoters : Silver triflate or Lewis acids (e.g., BF₃·Et₂O) enhance leaving-group activation, improving α/β ratios in glycosidic bond formation .
- Temperature : Lower temperatures (–20°C to 0°C) reduce anomeric interconversion, preserving desired stereochemistry .
Q. What strategies resolve low yields or by-product formation in large-scale synthesis?
- Methodology :
- Purification : Use silica gel chromatography (hexane/EtOAc gradients) to separate acetylated intermediates. Crystallization from ether/light petroleum optimizes purity .
- By-Product Analysis : LC-MS identifies hydrolyzed acetates or de-brominated products. Adjust HBr stoichiometry and reaction time to minimize degradation .
Q. How does ring puckering affect the reactivity of this compound in glycosylation?
- Methodology :
- Conformational Analysis : X-ray data (Cremer-Pople parameters) quantify puckering amplitude () and phase angle (). The chair conformation dominates, influencing nucleophile accessibility to the anomeric carbon .
- DFT Calculations : Model transition states to predict steric hindrance from acetyl groups at C2, C3, and C4 positions .
Applications in Glycobiology
Q. How is this compound used in the synthesis of glycosylated natural products?
- Methodology :
- Oligosaccharide Assembly : As a glycosyl donor, it constructs α-linked arabinofuranose motifs in plant cell wall polysaccharides. Example: Coupling with allyl glucosides via Koenigs-Knorr conditions .
- Glycoconjugate Vaccines : React with sphingosine derivatives to generate immunogenic glycolipids, characterized by MALDI-TOF and ELISA .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
